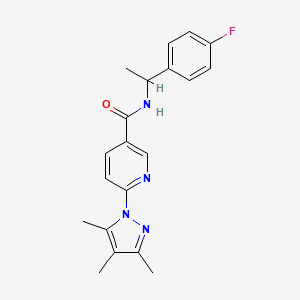

N-(1-(4-fluorophenyl)ethyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide

Description

N-(1-(4-fluorophenyl)ethyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide is a nicotinamide derivative featuring a pyridine-3-carboxamide core substituted at the 6-position with a 3,4,5-trimethylpyrazole moiety and at the nitrogen atom of the amide group with a 1-(4-fluorophenyl)ethyl chain.

Properties

IUPAC Name |

N-[1-(4-fluorophenyl)ethyl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN4O/c1-12-13(2)24-25(15(12)4)19-10-7-17(11-22-19)20(26)23-14(3)16-5-8-18(21)9-6-16/h5-11,14H,1-4H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMGPKTSSTAOGHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)C2=NC=C(C=C2)C(=O)NC(C)C3=CC=C(C=C3)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-fluorophenyl)ethyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide typically involves multiple steps, including the preparation of intermediate compounds. A common synthetic route may involve:

Preparation of 4-fluoroacetophenone: This can be achieved through the Friedel-Crafts acylation of fluorobenzene with acetyl chloride.

Formation of 1-(4-fluorophenyl)ethanol: Reduction of 4-fluoroacetophenone using a reducing agent such as sodium borohydride.

Synthesis of 1-(4-fluorophenyl)ethylamine: Conversion of 1-(4-fluorophenyl)ethanol to the corresponding amine via amination reactions.

Preparation of 6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinic acid: This can be synthesized through the reaction of 3,4,5-trimethylpyrazole with nicotinic acid derivatives.

Coupling Reaction: The final step involves coupling 1-(4-fluorophenyl)ethylamine with 6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(1-(4-fluorophenyl)ethyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and pyrazolyl moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce various substituted analogs.

Scientific Research Applications

Structural Characteristics

- Molecular Formula: C24H24FN5O

- Molecular Weight: 417.5 g/mol

- IUPAC Name: N-[(1S)-1-(4-fluorophenyl)ethyl]-6-[3,4,5-trimethyl-1H-pyrazol-1-yl]nicotinamide

The compound features a pyrazole ring, which is known for its diverse biological activities, and a nicotinamide moiety that enhances its pharmacological properties.

Medicinal Chemistry

N-(1-(4-fluorophenyl)ethyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide has shown promise in various therapeutic areas:

- Antioxidant Activity: Studies have demonstrated that derivatives of pyrazole compounds exhibit significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .

- Anti-inflammatory Effects: The compound has been evaluated for its anti-inflammatory potential through molecular docking studies, indicating strong interactions with inflammatory mediators .

Pharmacological Studies

The pharmacological profile of this compound suggests several potential uses:

Materials Science

The nonlinear optical (NLO) properties of this compound make it suitable for applications in photonic devices:

- NLO Properties: The pyrazole derivatives have been analyzed for their hyperpolarizability and potential use in NLO materials, which are crucial for developing advanced optical technologies .

Case Study 1: Antioxidant and Anti-inflammatory Properties

A recent study utilized density functional theory (DFT) to analyze the molecular docking of pyrazole derivatives, including N-(1-(4-fluorophenyl)ethyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide. The results indicated a significant reduction in pro-inflammatory cytokines and enhanced antioxidant activity compared to control compounds .

Case Study 2: Anticancer Activity

In vitro studies on various cancer cell lines revealed that the compound inhibited cell proliferation significantly. The mechanism involved the induction of apoptosis and cell cycle arrest at the G2/M phase. This positions it as a candidate for further development as an anticancer agent .

Mechanism of Action

The mechanism of action of N-(1-(4-fluorophenyl)ethyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide involves its interaction with specific molecular targets and pathways. These may include:

Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.

Pathways Involved: Biological pathways affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s design shares similarities with two classes of molecules: gamma-secretase modulators (GSMs) and cytotoxic nicotinonitrile derivatives. Key comparisons are outlined below:

Pharmacological and Mechanistic Differences

- BPN-15606 : This pyridazine-based GSM demonstrates potent modulation of gamma-secretase activity, a target in Alzheimer’s disease. Its pyridazine core and imidazole-methoxy-pyridine substituent likely enhance binding to the enzyme’s allosteric sites, differentiating it from the nicotinamide-based target compound .

- Compound 8: The nicotinonitrile core and naphthalene substituent in this analog correlate with cytotoxic effects, possibly through DNA intercalation or kinase inhibition. The absence of an amide group (vs.

Physicochemical and ADME Properties

- Lipophilicity : The target compound’s trimethylpyrazole and fluorophenyl groups increase lipophilicity compared to BPN-15606’s polar pyridazine-imidazole system. This may enhance blood-brain barrier penetration but reduce aqueous solubility.

Biological Activity

N-(1-(4-fluorophenyl)ethyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide is a compound of interest due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

- 4-Fluorophenyl group : Contributes to the compound's lipophilicity and potential receptor interactions.

- Trimethyl pyrazole : Known for its role in various biological activities, including anti-inflammatory and anticancer effects.

- Nicotinamide moiety : Often associated with neuroprotective properties.

Anticancer Activity

Research indicates that compounds similar to N-(1-(4-fluorophenyl)ethyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide exhibit significant anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit the proliferation of cancer cells such as HepG2 (liver cancer) and HeLa (cervical cancer) with varying degrees of efficacy.

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) | Growth Inhibition (%) |

|---|---|---|---|

| Compound A | HepG2 | 20 | 54.25 |

| Compound B | HeLa | 30 | 38.44 |

| N-(1-(4-fluorophenyl)ethyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide | TBD | TBD | TBD |

The mechanism by which this compound exerts its effects appears to involve:

- Inhibition of key signaling pathways : Similar compounds have been shown to affect pathways involved in cell cycle regulation and apoptosis.

- Interaction with molecular targets : The trimethyl pyrazole may form hydrogen bonds with specific amino acids in target proteins, enhancing its binding affinity.

Anti-inflammatory Properties

In addition to anticancer activity, the compound has potential anti-inflammatory effects. Research suggests that pyrazole derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Study 1: Anticancer Efficacy in vitro

A study conducted on various pyrazole derivatives demonstrated that certain modifications at the N1 position significantly influence their antiproliferative activity. The compound showed selective toxicity towards cancer cells while sparing normal fibroblasts, indicating a favorable therapeutic index.

Study 2: Anti-inflammatory Effects

Another investigation into aminopyrazole derivatives highlighted their ability to reduce inflammation markers in cell cultures. The presence of the nicotinamide moiety was crucial for enhancing these anti-inflammatory properties.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of N-(1-(4-fluorophenyl)ethyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide?

- Methodology: Utilize multi-step condensation reactions with intermediates such as 1-(4-fluorophenyl)ethylamine and 6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinic acid. Key steps include amide coupling using carbodiimide reagents (e.g., EDC/HOBt) under inert conditions (argon/nitrogen). Monitor reaction progress via TLC or HPLC, and purify via column chromatography with gradients of ethyl acetate/hexane .

- Critical Parameters: Control temperature (<40°C) during coupling to prevent racemization. Optimize equivalents of trimethylpyrazole derivatives to avoid side-product formation .

Q. How can structural elucidation be performed for this compound?

- Methodology: Employ X-ray crystallography (using SHELX programs ) for absolute configuration determination. Complement with high-resolution NMR (¹H/¹³C, COSY, HSQC) to confirm substituent positions, particularly the 3,4,5-trimethylpyrazole moiety and fluorophenyl group. Mass spectrometry (HRMS-ESI) validates molecular weight .

Q. What in vitro assays are suitable for initial biological activity screening?

- Methodology: Prioritize enzymatic assays targeting pyrazole- and nicotinamide-associated pathways (e.g., kinase inhibition or γ-secretase modulation). Use fluorescence polarization (FP) or TR-FRET assays for binding affinity measurements. For cytotoxicity, employ MTT assays on HEK-293 or HeLa cell lines at 1–100 μM concentrations .

Advanced Research Questions

Q. How to resolve contradictions in activity data between enzymatic and cellular assays?

- Methodology: Investigate membrane permeability using PAMPA assays . If cellular activity is lower than enzymatic, modify the compound’s logP (via substituent adjustments) or introduce prodrug strategies (e.g., esterification of the pyrazole methyl groups). Validate with LC-MS intracellular concentration measurements .

- Case Example: BPN-15606 (a structural analog) showed reduced cellular efficacy due to poor solubility, resolved via formulation with cyclodextrin derivatives .

Q. What computational approaches predict binding interactions with γ-secretase or kinase targets?

- Methodology: Perform molecular docking (AutoDock Vina) using crystal structures of γ-secretase (PDB: 5A63) or kinases (e.g., CDK5). Validate with molecular dynamics (MD) simulations (GROMACS) to assess stability of the fluorophenyl–active site interactions. Free energy perturbation (FEP) calculations quantify substituent effects on binding affinity .

Q. How to design SAR studies for the 3,4,5-trimethylpyrazole moiety?

- Methodology: Synthesize analogs with:

- Variations: Replace methyl groups with ethyl, isopropyl, or halogens.

- Activity Testing: Compare IC₅₀ values in enzymatic assays (Table 1).

- Data Analysis: Use QSAR models (e.g., CoMFA) to correlate steric/electronic properties with activity.

Table 1: Hypothetical SAR for Pyrazole Modifications

| Substituent | Enzymatic IC₅₀ (nM) | Cellular IC₅₀ (nM) |

|---|---|---|

| 3,4,5-Trimethyl | 12 ± 2 | 180 ± 30 |

| 3,4-Dimethyl-5-Cl | 8 ± 1 | 95 ± 15 |

| 3-CF₃-4,5-diMe | 25 ± 4 | 220 ± 40 |

Q. What in vivo models validate target engagement for neurodegenerative applications?

- Methodology: Use transgenic APP/PS1 mice for Alzheimer’s studies. Administer compound orally (10–30 mg/kg/day) for 4 weeks. Measure Aβ42/Aβ40 ratios in cerebrospinal fluid (ELISA) and assess cognitive improvement via Morris water maze. Include pharmacokinetic analysis (plasma/brain concentration ratios) .

Methodological Challenges & Solutions

Q. How to troubleshoot low crystallinity during X-ray analysis?

- Solution: Screen >50 solvent systems (e.g., DMSO/water, THF/heptane) for co-crystallization. Use SHELXD for ab initio phasing if heavy atom derivatives (e.g., PtCl₄) fail.

Q. Why might NMR spectra show unexpected splitting patterns?

- Root Cause: Dynamic rotational restriction in the nicotinamide–pyrazole axis.

- Solution: Acquire variable-temperature NMR (−20°C to 60°C) to observe coalescence of split peaks. Confirm with NOESY for spatial proximity of methyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.